N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide, also known as N-(4-ethylbenzo[d]thiazol-2-yl)benzamide, is a synthetic compound that has been studied for its antibacterial properties . The primary targets of this compound are bacterial strains, including Staphylococcus aureus .
Mode of Action
It’s suggested that the compound interacts with bacterial cells, leading to their elimination
Biochemical Pathways
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile of synthesized compounds related to this compound
Result of Action
The result of the action of this compound is the elimination of certain bacterial strains, including Staphylococcus aureus . The compound exhibits bactericidal activity, indicating its potential as an antibacterial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-ethyl-1,3-benzothiazol-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable resources, are being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or benzothiazole rings .
Scientific Research Applications
N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: Benzothiazole derivatives are used in the production of dyes, rubber accelerators, and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)benzamide
- N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
Uniqueness
N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the ethyl group at the 4-position of the benzothiazole ring. This structural modification can influence its biological activity and pharmacokinetic properties, potentially making it more effective or selective compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-2-11-9-6-10-13-14(11)17-16(20-13)18-15(19)12-7-4-3-5-8-12/h3-10H,2H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJJTMATMWUTDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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